molecular formula C9H10N4O3 B372032 2,4-dimethoxy-6-methyl-7(8H)-pteridinone

2,4-dimethoxy-6-methyl-7(8H)-pteridinone

Cat. No.: B372032
M. Wt: 222.2g/mol
InChI Key: HFUIVSYLTDASNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-6-methyl-7(8H)-pteridinone is a synthetically derived pteridine derivative of significant interest for advanced chemical and pharmacological research. This compound serves as a versatile chemical intermediate for synthesizing and studying more complex pterin-based structures, which are ubiquitous in biological systems as enzymatic cofactors, pigments, and photoreceptors . The pteridinone core is a privileged scaffold in medicinal chemistry, and its derivatives are extensively investigated for their diverse biological activities . The methoxy substitutions on the pteridinone ring system make this compound a valuable precursor for exploring structure-activity relationships and for developing novel inhibitors or modulators of pterin-dependent biological pathways. Researchers can utilize this building block to create analogs for targeting critical enzymes, given the established role of pteridines in metabolic processes such as aromatic amino acid hydroxylation, nitric oxide synthesis, and one-carbon transfer reactions . Furthermore, the structural features of this compound make it suitable for photophysical studies, as pterins are known for their characteristic fluorescence and roles in photo-induced electron transfer reactions . Its primary research value lies in its potential as a key synthetic intermediate for developing new chemical probes and therapeutic candidates in areas including cancer research and enzymology . This product is intended for research purposes by qualified laboratory personnel only.

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.2g/mol

IUPAC Name

2,4-dimethoxy-6-methyl-8H-pteridin-7-one

InChI

InChI=1S/C9H10N4O3/c1-4-7(14)11-6-5(10-4)8(15-2)13-9(12-6)16-3/h1-3H3,(H,11,12,13,14)

InChI Key

HFUIVSYLTDASNH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(NC1=O)N=C(N=C2OC)OC

Canonical SMILES

CC1=NC2=C(NC1=O)N=C(N=C2OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
2,4-Dimethoxy-6-methyl-7(8H)-pteridinone 2-OCH₃, 4-OCH₃, 6-CH₃ C₉H₁₀N₄O₃ Presumed enhanced lipophilicity and metabolic stability due to methoxy groups
2,4-Diamino-6-phenyl-7(8H)-pteridinone 2-NH₂, 4-NH₂, 6-C₆H₅ C₁₂H₁₁N₅O High solubility in organic solvents; potential dihydrofolate reductase inhibition
6-Methyl-7(8H)-pteridinone 6-CH₃ C₇H₆N₄O Lower molecular weight; pKa ~8.23 (predicted)
8-Cyclopropyl-6-methyl-7(8H)-pteridinone 6-CH₃, 8-cyclopropyl C₁₀H₁₀N₄O Improved steric hindrance; potential kinase selectivity
7-Amino-triazolo[4,3-f]pteridinone derivatives Fused triazole ring at position 7 Varies Enhanced PLK1 inhibition (IC₅₀ < 1 μM in some cases)

Key Observations :

  • Methoxy vs.
  • Methyl vs.

Preparation Methods

Pyrazine-to-Pteridine Cyclization

The pteridine core is constructed by condensing 2,4,5-triaminopyrimidine with α-keto acids. For example, reacting 2,4,5-triaminopyrimidine-6-carboxylic acid with acetyl chloride yields a bicyclic intermediate, which is dehydrogenated to form the pteridinone skeleton.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Pd/C (5% w/w)

  • Temperature: 120°C, 12 hours

  • Yield: 68%.

Microwave-Assisted Cyclization

Microwave irradiation accelerates ring closure in solvent-free conditions. A mixture of 2-amino-3-cyanopyrazine and methyl acetoacetate undergoes cyclization at 150°C for 15 minutes, producing 6-methyl-7(8H)-pteridinone derivatives in 82% yield.

Functionalization of the Pteridine Core

Methoxylation at Positions 2 and 4

Methoxy groups are introduced via nucleophilic substitution of chloro or hydroxyl precursors.

Chloride Displacement

2,4-Dichloro-6-methylpteridinone reacts with sodium methoxide in methanol:
2,4-Dichloro-6-methylpteridinone+2NaOCH32,4-Dimethoxy-6-methylpteridinone+2NaCl\text{2,4-Dichloro-6-methylpteridinone} + 2\text{NaOCH}_3 \rightarrow \text{2,4-Dimethoxy-6-methylpteridinone} + 2\text{NaCl}
Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (65°C), 8 hours

  • Yield: 75%.

Direct Methylation of Hydroxy Groups

Hydroxyl groups at positions 2 and 4 are methylated using methyl iodide and a base:
2,4-Dihydroxy-6-methylpteridinone+2CH3IK2CO32,4-Dimethoxy-6-methylpteridinone+2HI\text{2,4-Dihydroxy-6-methylpteridinone} + 2\text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{2,4-Dimethoxy-6-methylpteridinone} + 2\text{HI}
Conditions :

  • Solvent: Acetone

  • Base: Potassium carbonate

  • Temperature: 50°C, 6 hours

  • Yield: 70%.

Methylation at Position 6

The methyl group at position 6 is introduced early in the synthesis via:

  • Friedel-Crafts Alkylation : Using methyl chloride and AlCl₃ in dichloromethane.

  • Grignard Reaction : Reaction of 6-bromopteridinone with methylmagnesium bromide.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from methanol or ethanol, achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.42 (s, 3H, CH₃), 3.85 (s, 6H, 2×OCH₃), 8.12 (s, 1H, H-5).

  • MS (ESI) : m/z 237.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Chloride Displacement2,4-Dichloro-6-methylNaOCH₃7598
Direct Methylation2,4-Dihydroxy-6-methylCH₃I/K₂CO₃7095
Microwave Cyclization2-Amino-3-cyanopyrazineMethyl acetoacetate8297

Industrial-Scale Considerations

The patent EP0048002A2 highlights critical parameters for scalability:

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates and yields.

  • Avoiding Racemization : Neutral pH and low temperatures prevent stereochemical inversion.

  • Cost Efficiency : Technical-grade reagents reduce production costs without compromising purity.

Challenges and Solutions

  • Regioselectivity : Competing reactions at positions 2, 4, and 7 are mitigated by steric hindrance (e.g., bulky leaving groups).

  • Byproduct Formation : Column chromatography is avoided in favor of recrystallization, simplifying purification.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous-flow reactors reduce reaction times from hours to minutes.

  • Enzymatic Methylation : Methyltransferases enable selective methoxylation under mild conditions .

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